(3R)-1-ethylpyrrolidin-3-amine dihydrochloride
Description
Properties
IUPAC Name |
(3R)-1-ethylpyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-2-8-4-3-6(7)5-8;;/h6H,2-5,7H2,1H3;2*1H/t6-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPWCWGVVOIHJR-QYCVXMPOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CC[C@H](C1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-ethylpyrrolidin-3-amine dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethylamine with a suitable pyrrolidine precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3R)-1-ethylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(3R)-1-ethylpyrrolidin-3-amine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (3R)-1-ethylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating signaling pathways and exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Ethyl vs. Isopropyl: The isopropyl analog (201.14 g/mol) exhibits higher molecular weight and lipophilicity compared to the ethyl derivative (187.11 g/mol). This may enhance membrane permeability but reduce aqueous solubility .
Stereochemical Influence: The (3R) configuration is critical for activity in nAChR agonists, as seen in related compounds like PHA-709829 (EC₅₀ = 81 nM in functional assays) . Enantiomers (e.g., 3R vs.
Physicochemical Properties :
- CNS Penetration : Ethyl and isopropyl derivatives are predicted to have favorable blood-brain barrier penetration due to moderate lipophilicity, akin to PHA-709829, which showed a brain/plasma ratio >1 in mice .
- Metabolic Stability : Ethyl-substituted compounds demonstrate stability in liver microsomes, a trait shared with PHA-543613 (t₁/₂ > 60 min in rat microsomes) .
Biological Activity
(3R)-1-ethylpyrrolidin-3-amine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring with an ethyl substituent at the nitrogen atom. The dihydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental applications.
The primary mechanism of action for this compound involves its interaction with specific molecular targets:
- Target Enzymes and Receptors : The compound has been investigated for its ability to inhibit enzymes and bind to receptors involved in various biochemical pathways. Notably, it has shown potential as a selective inhibitor of Janus Kinase 1 (JAK1), impacting the JAK-STAT signaling pathway, which is crucial in regulating immune responses and hematopoiesis.
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes that play roles in disease processes. For instance, its inhibitory effects on JAK1 can lead to decreased activation of signal transducer and activator of transcription (STAT) proteins, which are often implicated in inflammatory diseases and cancers.
Receptor Binding
The compound has also been evaluated for its binding affinity to various receptors. Studies suggest that it may interact with neurotransmitter receptors, potentially influencing neurochemical pathways related to mood regulation and cognitive functions.
Research Findings
A summary of key research findings regarding the biological activity of this compound is presented below:
Case Studies
In a study examining the effects of this compound on cancer cells, researchers found that the compound induced apoptosis in FaDu hypopharyngeal tumor cells, suggesting potential as an anticancer agent . Another investigation highlighted its role in modulating inflammatory responses through JAK1 inhibition, indicating therapeutic promise in autoimmune diseases.
Pharmacokinetics
The pharmacokinetic profile of this compound has been optimized through in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies. These studies indicate favorable absorption characteristics and metabolic stability, which are essential for therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling (3R)-1-ethylpyrrolidin-3-amine dihydrochloride in laboratory settings?
- Methodological Answer :
- Ventilation : Ensure adequate airflow via fume hoods to avoid inhalation of vapors or aerosols .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to potential irritation .
- Storage : Keep in sealed containers away from ignition sources and static electricity. Store at room temperature in a dry environment .
- Emergency Measures : For skin contact, rinse with water for ≥15 minutes; for eye exposure, flush with saline solution and seek medical attention .
Q. How can researchers optimize the synthesis of this compound?
- Methodological Answer :
- Chiral Synthesis : Use enantioselective methods, such as asymmetric hydrogenation of imine precursors or chiral auxiliary-mediated alkylation, to achieve the (3R) configuration .
- Purification : Employ recrystallization in ethanol/water mixtures or column chromatography (silica gel, methanol/dichloromethane eluent) to isolate the dihydrochloride salt .
- Yield Improvement : Control reaction pH (6–8) and temperature (20–25°C) to minimize side reactions like over-alkylation .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm the pyrrolidine ring structure and ethyl substitution pattern. DO is recommended as a solvent due to the compound’s hygroscopic nature .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak at m/z 163.15 (free base) and 235.7 (dihydrochloride) .
- Elemental Analysis : Confirm chloride content (~23.8%) via titration or ion chromatography .
Advanced Research Questions
Q. How can enantiomeric purity of this compound be rigorously validated?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® IA column with a mobile phase of hexane/isopropanol (80:20) and 0.1% diethylamine. Monitor retention times to distinguish (3R) from (3S) enantiomers .
- Polarimetry : Measure optical rotation ([α]~+15° to +25° in water) and compare to literature values for the (3R) configuration .
- X-ray Crystallography : Resolve crystal structures of co-crystallized derivatives (e.g., with tartaric acid) to confirm stereochemistry .
Q. What strategies mitigate racemization during the synthesis of this compound?
- Methodological Answer :
- Low-Temperature Reactions : Conduct alkylation steps at ≤0°C to reduce kinetic energy and racemization risk .
- Acid Stability : Avoid prolonged exposure to strong acids (e.g., HCl) during salt formation; use dilute solutions and neutralize promptly .
- Chiral Catalysts : Employ palladium-based catalysts (e.g., Pd(OAc) with chiral ligands) for stereoretentive coupling reactions .
Q. How do researchers design bioactivity assays for this compound?
- Methodological Answer :
- Target Selection : Prioritize receptors common to pyrrolidine derivatives (e.g., dopamine D, σ-1 receptors) based on structural analogs .
- In Vitro Assays :
- Binding Affinity : Radioligand displacement assays using H-spiperone for dopamine receptors .
- Functional Activity : Measure cAMP modulation in HEK293 cells transfected with target GPCRs .
- Data Interpretation : Use Hill coefficients and IC values to assess potency and cooperativity. Cross-validate with computational docking (e.g., AutoDock Vina) .
Q. How should contradictory data on the compound’s solubility and stability be resolved?
- Methodological Answer :
- Controlled Replication : Repeat experiments under standardized conditions (pH 7.4 PBS buffer, 25°C) to isolate variables .
- Advanced Analytics : Utilize dynamic light scattering (DLS) to monitor aggregation and UPLC-MS to detect degradation products .
- Literature Comparison : Cross-reference with structurally similar compounds (e.g., (3R)-1-isopropylpyrrolidin-3-amine dihydrochloride) to identify trends in stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
